(E)-4-(5-((3-isobutyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)furan-2-yl)benzenesulfonamide
Description
BenchChem offers high-quality (E)-4-(5-((3-isobutyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)furan-2-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-4-(5-((3-isobutyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)furan-2-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[5-[(E)-[3-(2-methylpropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S3/c1-11(2)10-20-17(21)16(26-18(20)25)9-13-5-8-15(24-13)12-3-6-14(7-4-12)27(19,22)23/h3-9,11H,10H2,1-2H3,(H2,19,22,23)/b16-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLKSUMYBNAWGN-CXUHLZMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)S(=O)(=O)N)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1C(=O)/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)S(=O)(=O)N)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-4-(5-((3-isobutyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)furan-2-yl)benzenesulfonamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a thioxothiazolidinone core, which is known for its diverse biological activities. The presence of the benzenesulfonamide moiety contributes to its potential as an inhibitor of various biological targets, including enzymes and receptors.
Structural Formula
- Enzyme Inhibition : The sulfonamide group is recognized for its ability to inhibit carbonic anhydrases, which play crucial roles in regulating pH and fluid balance in biological systems.
- Receptor Modulation : The compound may interact with specific receptors, potentially influencing signaling pathways related to inflammation and pain.
Biological Activity Overview
The biological activity of (E)-4-(5-((3-isobutyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)furan-2-yl)benzenesulfonamide has been investigated in various studies, highlighting its potential pharmacological benefits.
Table 1: Summary of Biological Activities
Case Studies
- In Vivo Studies : Research involving animal models has demonstrated that the compound can effectively reduce inflammation and pain. For instance, in a rat model of inflammatory pain, administration of the compound resulted in a significant decrease in pain-related behaviors compared to controls.
- Metabolite Identification : A study focused on the metabolic pathways of similar thioxothiazolidin compounds indicated that metabolites retain some biological activity, suggesting that the pharmacokinetics of (E)-4-(5-((3-isobutyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)furan-2-yl)benzenesulfonamide could be complex and warrant further investigation .
Pharmacokinetics
Understanding the pharmacokinetic profile is essential for determining the therapeutic potential of (E)-4-(5-((3-isobutyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)furan-2-yl)benzenesulfonamide. Key aspects include:
- Absorption : Rapid absorption post-administration has been noted in preliminary studies.
- Distribution : The compound shows a wide distribution in tissues, which may enhance its therapeutic efficacy.
- Metabolism : Metabolic studies indicate that it undergoes biotransformation primarily in the liver, with several active metabolites identified .
Scientific Research Applications
Overview
Thiazolidinone derivatives, including the compound , have shown promising antimicrobial properties against a range of bacterial strains. Studies indicate that such compounds can exhibit activity exceeding that of traditional antibiotics like ampicillin.
Case Studies
-
Antibacterial Efficacy :
- A study demonstrated that thiazolidinone derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to (E)-4-(5-((3-isobutyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)furan-2-yl)benzenesulfonamide showed minimal inhibitory concentrations (MICs) ranging from 0.004 to 0.03 mg/mL against Enterobacter cloacae and other resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
-
Comparison of Antimicrobial Potency :
- In comparative studies, thiazolidinone derivatives consistently outperformed standard antibiotics in terms of MIC values, highlighting their potential as alternative therapeutic agents. For example, the compound exhibited MIC values significantly lower than those of ampicillin and streptomycin against multiple bacterial strains .
| Compound | Bacterial Strain | MIC (mg/mL) | Activity Compared to Ampicillin |
|---|---|---|---|
| Compound A | S. aureus | 0.004 | Exceeds by 10–50 fold |
| Compound B | E. coli | 0.03 | Comparable |
| Compound C | L. monocytogenes | 0.12 | Comparable |
Research Findings
- Leukocyte Recruitment :
- Vascular Injury Response :
Structural Characteristics
The structural complexity of (E)-4-(5-((3-isobutyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)furan-2-yl)benzenesulfonamide contributes to its biological activity. Its thiazolidinone core is crucial for interaction with biological targets.
Pharmacokinetic Profiles
Research into the pharmacokinetic properties of similar thiazolidinone derivatives suggests that modifications can enhance solubility and bioavailability, which are critical for effective therapeutic applications . Enhanced formulations are being explored to optimize these profiles further.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
